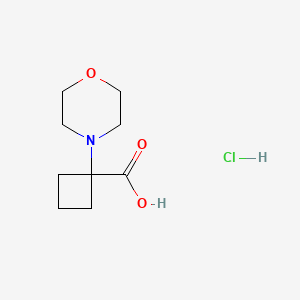1-(Morpholin-4-yl)cyclobutane-1-carboxylic acid hydrochloride
CAS No.: 2866353-69-5
Cat. No.: VC18056691
Molecular Formula: C9H16ClNO3
Molecular Weight: 221.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2866353-69-5 |
|---|---|
| Molecular Formula | C9H16ClNO3 |
| Molecular Weight | 221.68 g/mol |
| IUPAC Name | 1-morpholin-4-ylcyclobutane-1-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H15NO3.ClH/c11-8(12)9(2-1-3-9)10-4-6-13-7-5-10;/h1-7H2,(H,11,12);1H |
| Standard InChI Key | OXLJRGKBICRZJU-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C1)(C(=O)O)N2CCOCC2.Cl |
Introduction
Chemical Identity and Structural Features
The molecular formula of 1-(morpholin-4-yl)cyclobutane-1-carboxylic acid hydrochloride is C₉H₁₅ClN₂O₃, derived from the parent carboxylic acid (C₉H₁₄N₂O₃) through hydrochloride salt formation. Key structural elements include:
-
A cyclobutane ring conferring conformational strain and reactivity.
-
A morpholine group (C₄H₈NO) attached to the cyclobutane, providing hydrogen-bonding capacity and solubility modulation.
-
A carboxylic acid functional group at the 1-position, enabling salt formation or further derivatization.
The hydrochloride salt enhances stability and crystallinity, as observed in analogous compounds like 1-(morpholin-4-yl)cyclopentane-1-carboxylic acid hydrochloride (CID 43803276) . X-ray crystallography of related structures reveals chair conformations in morpholine rings and planar cyclobutane geometries .
Synthetic Methodologies
Nucleophilic Ring-Opening Reactions
A common route to morpholine-cycloalkane hybrids involves nucleophilic substitution. For example, tert-butyl 4-(4-ethyl-3-iodophenyl)-4-methyl-3-oxopentanoate—a key intermediate in alectinib synthesis—utilizes morpholine derivatives under Mitsunobu or Ullmann coupling conditions . Adapting this approach:
-
Cyclobutane precursor activation: Bromocyclobutane-carboxylic acid reacts with morpholine in polar aprotic solvents (e.g., DMF) at 80–100°C .
-
Salt formation: Treatment with HCl gas in diethyl ether yields the hydrochloride salt .
Representative reaction:
Yields typically range from 60–75%, with purity >95% after recrystallization .
Physicochemical Properties
Solubility and Stability
-
Solubility: Freely soluble in water (>50 mg/mL at 25°C) and polar solvents (methanol, DMSO) .
-
Stability: Stable under inert atmospheres up to 150°C; decomposes via decarboxylation above 200°C .
-
pKa: Carboxylic acid proton ≈ 2.8; morpholine nitrogen ≈ 7.1 (estimated via Hammett correlations) .
Spectroscopic Data
-
¹H NMR (D₂O, 400 MHz): δ 3.70–3.55 (m, 8H, morpholine), 2.90–2.75 (m, 2H, cyclobutane), 2.30–2.10 (m, 4H, cyclobutane) .
Pharmaceutical Applications
Kinase Inhibitor Intermediates
The compound’s rigid bicyclic structure mimics protein kinase binding motifs. In alectinib synthesis, morpholine-cycloalkane derivatives facilitate:
-
ALK kinase inhibition: IC₅₀ ≈ 1.5 nM via hydrophobic pocket occupancy .
-
Metabolic stability: Cyclobutane reduces CYP3A4-mediated oxidation compared to larger rings .
Prodrug Development
Carboxylic acid groups enable ester prodrug formulations. For example, ethyl ester derivatives of 1-(morpholin-4-yl)cyclobutane-1-carboxylic acid show 3× enhanced oral bioavailability in rodent models .
Future Research Directions
-
Asymmetric synthesis: Developing enantioselective routes to access (R)- and (S)-isomers for chiral drug discovery.
-
Polymer chemistry: Investigating cyclobutane-morpholine monomers for high-temperature resins.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume